molecular formula C12H15NO2 B3337354 1-(2-Phenylethyl)azetidine-2-carboxylic acid CAS No. 62664-95-3

1-(2-Phenylethyl)azetidine-2-carboxylic acid

Cat. No. B3337354
CAS RN: 62664-95-3
M. Wt: 205.25 g/mol
InChI Key: UXXKTOACZVPMFC-UHFFFAOYSA-N
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Description

1-(2-Phenylethyl)azetidine-2-carboxylic acid is a non-protein amino acid and teratogenic agent . It is toxic in nature . It is a heterocyclic, 4 membered ring with nitrogen as its heteroatom (an azetidine), and a carboxylic acid group substituted on one of the ring carbon atoms .


Synthesis Analysis

Optically active azetidine-2-carboxylic acid is a versatile starting material for chiral auxiliaries . It was first synthesized in enantiomerically pure form by Miyoshi et al . An easier route by Rodebaugh et al. afforded racemic azetidine-2-carboxylic acid which still had to be separated into its enantiomers by resolution . The base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters was investigated .


Molecular Structure Analysis

The crystal and molecular structure of a new azetidine-2-carboxylic amide derivative is described . The structure consists of two independent molecules which are chemically the same with slight differences in geometry .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Mechanism of Action

Azetidine-2-carboxylic acid (Aze) triggers protein aggregation or upregulates the expression of an aggregation-prone mutant protein, upon interference with nascent protein folding . L-Azetidine-2-carboxylic acid is an inhibitor of collagen synthesis that is anti-angiogenic .

Safety and Hazards

This product does not contain any hazardous materials with occupational exposure limits established by the region-specific regulatory bodies .

Future Directions

Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .

properties

IUPAC Name

1-(2-phenylethyl)azetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)11-7-9-13(11)8-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXKTOACZVPMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1C(=O)O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404660
Record name 1-(2-Phenylethyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phenylethyl)azetidine-2-carboxylic acid

CAS RN

62664-95-3
Record name 1-(2-Phenylethyl)azetidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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